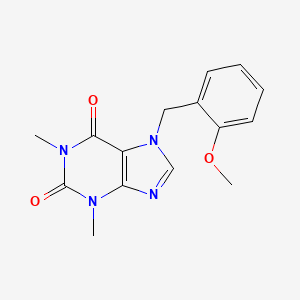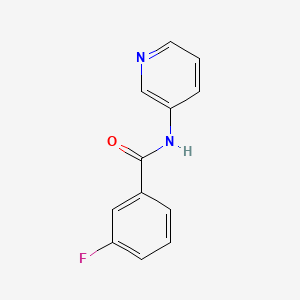
6,8-dichloro-3-(4-thiomorpholinylmethyl)-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-dichloro-3-(4-thiomorpholinylmethyl)-4H-chromen-4-one, also known as DTCM, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. DTCM is a chromone derivative that has been shown to exhibit a broad range of biological activities, making it a promising candidate for further investigation.
作用機序
The mechanism of action of 6,8-dichloro-3-(4-thiomorpholinylmethyl)-4H-chromen-4-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. One study found that 6,8-dichloro-3-(4-thiomorpholinylmethyl)-4H-chromen-4-one inhibited the activity of matrix metalloproteinase-2, an enzyme that plays a role in cancer invasion and metastasis. Another study showed that 6,8-dichloro-3-(4-thiomorpholinylmethyl)-4H-chromen-4-one inhibited the activation of nuclear factor kappa B, a signaling pathway that is involved in the regulation of inflammation.
Biochemical and Physiological Effects
6,8-dichloro-3-(4-thiomorpholinylmethyl)-4H-chromen-4-one has been shown to exhibit a broad range of biochemical and physiological effects. One study found that 6,8-dichloro-3-(4-thiomorpholinylmethyl)-4H-chromen-4-one exhibited antioxidant activity, suggesting that it could be used to protect against oxidative stress. Another study showed that 6,8-dichloro-3-(4-thiomorpholinylmethyl)-4H-chromen-4-one exhibited anticoagulant activity, suggesting that it could be used to prevent blood clotting.
実験室実験の利点と制限
One advantage of using 6,8-dichloro-3-(4-thiomorpholinylmethyl)-4H-chromen-4-one in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. However, one limitation is that the mechanism of action of 6,8-dichloro-3-(4-thiomorpholinylmethyl)-4H-chromen-4-one is not fully understood, which makes it difficult to design experiments to investigate its effects.
将来の方向性
There are several future directions for research on 6,8-dichloro-3-(4-thiomorpholinylmethyl)-4H-chromen-4-one. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another direction is to investigate its effects on other signaling pathways and enzymes to gain a better understanding of its mechanism of action. Additionally, further studies are needed to investigate the safety and toxicity of 6,8-dichloro-3-(4-thiomorpholinylmethyl)-4H-chromen-4-one in vivo.
合成法
The synthesis of 6,8-dichloro-3-(4-thiomorpholinylmethyl)-4H-chromen-4-one involves the reaction of 6,8-dichloro-4H-chromen-4-one with thiomorpholine and formaldehyde in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in organic solvents.
科学的研究の応用
6,8-dichloro-3-(4-thiomorpholinylmethyl)-4H-chromen-4-one has been the subject of several scientific studies due to its potential therapeutic applications. One study found that 6,8-dichloro-3-(4-thiomorpholinylmethyl)-4H-chromen-4-one exhibited potent antitumor activity against human hepatocellular carcinoma cells, making it a promising candidate for the development of anticancer drugs. Another study showed that 6,8-dichloro-3-(4-thiomorpholinylmethyl)-4H-chromen-4-one exhibited significant anti-inflammatory activity, suggesting that it could be used to treat inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
6,8-dichloro-3-(thiomorpholin-4-ylmethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2S/c15-10-5-11-13(18)9(7-17-1-3-20-4-2-17)8-19-14(11)12(16)6-10/h5-6,8H,1-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BODCRTLDMYOOOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=COC3=C(C2=O)C=C(C=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-dichloro-3-(thiomorpholin-4-ylmethyl)-4H-chromen-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-3-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5880172.png)
![N~1~-cyclopropyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5880176.png)
![N-(4-cyanophenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5880181.png)


![methyl 5-[(2-ethoxy-4-{[(3-mercapto-5-methyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenoxy)methyl]-2-furoate](/img/structure/B5880205.png)
![3-methoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5880207.png)
![2-(3,4-dimethoxyphenyl)-4,4,7-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B5880219.png)
![N'-[4-(diethylamino)benzylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5880225.png)


![2-furaldehyde [3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5880244.png)
![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5880257.png)
![3-[(4-bromophenoxy)methyl]benzonitrile](/img/structure/B5880269.png)